molecular formula C23H15ClF2N2O4S B2655413 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 866591-24-4

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2655413
CAS RN: 866591-24-4
M. Wt: 488.89
InChI Key: WKHYLOLKINODPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a quinolinone core, which is a bicyclic system with a benzene ring fused to a pyridone ring. It also has a benzenesulfonyl group attached to the quinolinone and an acetamide group attached to the benzene ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzenesulfonyl group can participate in substitution reactions, and the quinolinone group can undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide and sulfonyl groups likely makes this compound somewhat soluble in polar solvents . The compound’s melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

Cytotoxic Activity

Studies have shown that derivatives of sulfonamide, closely related to the chemical structure , exhibit potent cytotoxic activity against various cancer cell lines. For instance, a compound demonstrated significant anticancer activity against breast and colon cancer cell lines, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Ghorab et al., 2015).

PET Imaging Applications

Research on PET imaging ligands, including derivatives similar to the compound , has been explored for their kinetics in the brain and their potential in imaging studies of translocator proteins in neurodegenerative diseases. Such studies are crucial for advancing the understanding and diagnosis of various neurological conditions (Yui et al., 2010).

Antimicrobial Activity

Synthesis and evaluation of sulfonamide derivatives have also been directed towards their antimicrobial properties. Compounds with a similar core structure have shown significant activity against a range of bacterial and fungal strains, indicating the potential for the development of new antimicrobial agents (Badiger et al., 2013).

Radiomodulatory Effects

Quinazolinone derivatives bearing a benzenesulfonamide moiety have been identified as potent inducers of the antioxidant enzyme NQO1, showcasing a promising avenue for mitigating the effects of radiation exposure. Such compounds offer a novel approach to radioprotection, enhancing cellular defense mechanisms against oxidative stress (Soliman et al., 2020).

Structural and Property Studies

Investigations into the structural aspects and properties of salt and inclusion compounds related to quinolinyl amides have revealed insights into their crystalline forms and fluorescence properties. These studies contribute to the broader understanding of the chemical and physical properties of such compounds, which could be relevant for material science applications (Karmakar et al., 2007).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O4S/c24-18-11-15(7-8-19(18)26)27-22(29)13-28-12-21(33(31,32)16-4-2-1-3-5-16)23(30)17-10-14(25)6-9-20(17)28/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHYLOLKINODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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